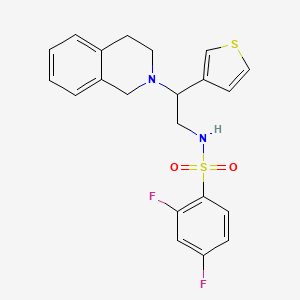

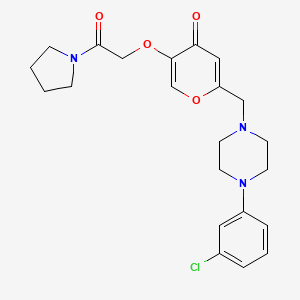

![molecular formula C15H20ClN3O3S B2531218 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide CAS No. 478030-75-0](/img/structure/B2531218.png)

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

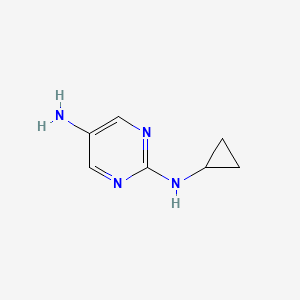

The compound 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities, including anti-acetylcholinesterase (anti-AChE) activity as seen in some synthesized benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . These compounds have been studied for their potential use as antidementia agents due to their ability to increase acetylcholine content in the brain .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the condensation of various piperidine moieties with sulfonyl chlorides in the presence of a base. For instance, 1-(4-chlorobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized using piperidin-4-yl-diphenyl-methanol and p-chlorobenzene sulfonylchloride in methylene dichloride with triethylamine as the base . This method is likely similar to the synthesis of 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide, although specific details for this compound are not provided.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed through various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 1-(4-chlorobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined to crystallize in the monoclinic space group with a chair conformation of the piperidine ring . The geometry around the sulfur atom was found to be a distorted tetrahedron . These findings are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their functional groups. For instance, 1-benzenesulfinyl piperidine, a related compound, when combined with trifluoromethanesulfonic anhydride, can activate thioglycosides to form glycosyl triflates, which are then converted to glycosides . This showcases the reactivity of the sulfonyl group in piperidine derivatives, which may also be relevant for the chemical behavior of 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a sulfonyl group can introduce polarity and potential for hydrogen bonding, which can affect solubility and reactivity . The chair conformation of the piperidine ring is a common feature that influences the compound's stability and steric interactions . The specific properties of 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide would need to be determined experimentally, but it is likely to share some characteristics with the related compounds discussed.

科学的研究の応用

Piperidine Derivatives in Drug Discovery

Piperidine derivatives are a significant class of compounds in medicinal chemistry, known for their versatility and prevalence in a variety of therapeutic agents. For instance, Donepezil, a piperidine-based compound, is recognized for its role in treating Alzheimer's disease by acting as a central acetylcholinesterase inhibitor. It demonstrates the therapeutic potential of piperidine derivatives in neurology, highlighting their capacity to penetrate the blood-brain barrier and exhibit central nervous system activity (Román & Rogers, 2004). Another example is a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, which have shown notable cytotoxic properties and potential as antineoplastic agents, underscoring the significance of piperidine scaffolds in cancer research (Hossain et al., 2020).

Piperidine Derivatives in Central Nervous System (CNS) Disorders

Piperazine, closely related to piperidine, is another core structure found in drugs with diverse therapeutic uses, including CNS disorders. This suggests that modifications to the piperidine core can yield compounds with potential applications in treating CNS conditions, ranging from antipsychotic to antidepressant effects (Rathi et al., 2016). Furthermore, piperidine derivatives have been studied for their role in modifying neurotransmitter interactions, indicating their potential in developing treatments for psychiatric and neurological disorders (Sikazwe et al., 2009).

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[(E)-propylideneamino]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3S/c1-2-9-17-18-15(20)12-7-10-19(11-8-12)23(21,22)14-5-3-13(16)4-6-14/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTKPJNWKGFOCQ-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

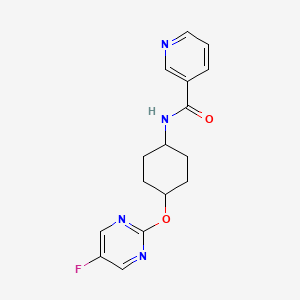

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

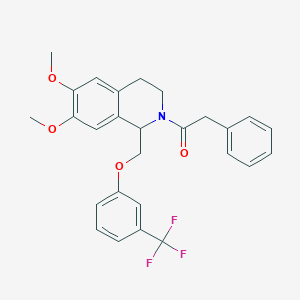

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

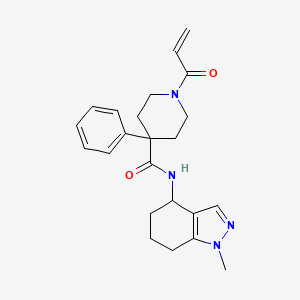

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)